(R)-4-(1-Aminobutyl)benzenamine
Description
Significance of Chiral Amines in Advanced Chemical Research
Chiral amines are organic compounds containing a nitrogen atom that are integral to numerous areas of advanced chemical research. Their importance is underscored by their prevalence in a vast array of biologically active compounds, including a significant percentage of small-molecule pharmaceuticals, agrochemicals, and natural products. nih.govacs.org It is estimated that approximately 40-45% of small molecule drugs feature chiral amine fragments. nih.gov
In the realm of synthetic chemistry, chiral amines are indispensable tools. They serve as valuable resolving agents for the separation of racemic mixtures of acidic compounds and can function as chiral auxiliaries, guiding the stereochemical outcome of a reaction before being cleaved from the product molecule. nih.govsigmaaldrich.com Furthermore, they are widely employed as chiral bases in enantioselective deprotonation reactions and as foundational building blocks for the synthesis of more complex chiral molecules and ligands used in asymmetric catalysis. nih.govsigmaaldrich.com The development of innovative and efficient synthetic routes to enantiomerically pure amines, such as transition metal-catalyzed asymmetric hydrogenation, is a major focus in modern chemistry, driven by the high demand in the life sciences. nih.govacs.orgacs.org
Overview of (R)-4-(1-Aminobutyl)benzenamine within the Context of Chiral Aniline (B41778) Derivatives
This compound belongs to the class of chiral aniline derivatives. Aniline, a benzenamine, is an aromatic amine consisting of a phenyl group attached to an amino group. Chiral aniline derivatives possess a stereocenter, which in the case of this compound, is located on the butyl side chain attached to the benzene (B151609) ring.
The structure features two primary amine groups: one directly attached to the aromatic ring (the aniline moiety) and another on the first carbon of the butyl group. The "(R)-" designation specifies the absolute configuration of the stereocenter at this carbon. This dual-amine functionality, combined with its defined chirality, makes it a distinct structure within the broader family of chiral amines. The development of novel synthetic methods, such as the stereospecific coupling of boronic esters with aryl hydrazines, has expanded the accessibility of structurally diverse chiral anilines, which are highly desirable for various synthetic applications. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-[(1R)-1-aminobutyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,11-12H2,1H3/t10-/m1/s1 |
InChI Key |
GUGALTXTQWZPHB-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)N)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)N)N |
Origin of Product |
United States |
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure, providing detailed information about the chemical environment of individual atoms. For chiral molecules like (R)-4-(1-aminobutyl)benzenamine, NMR is particularly powerful for confirming the connectivity of atoms and assigning the relative stereochemistry of stereogenic centers. core.ac.uk
¹H NMR Spectroscopy: The proton NMR spectrum of an aromatic amine will exhibit characteristic signals for both the aromatic and aliphatic protons. The protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns providing information about the substitution pattern. The protons of the aminobutyl group will resonate in the upfield region. The chemical shift and multiplicity of the methine proton (the proton attached to the chiral carbon) are of particular interest for stereochemical analysis.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the benzene ring. mdpi.com The signals for the butyl chain carbons provide further confirmation of the molecule's carbon skeleton. The chemical shift of the chiral carbon is sensitive to its stereochemical environment.
Stereochemical Assignment: While standard ¹H and ¹³C NMR can confirm the constitution of this compound, assigning the absolute configuration often requires more advanced techniques. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions that result in separate NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess. researchgate.net Furthermore, comparison of NMR data with that of structurally related compounds of known configuration can aid in stereochemical assignment. core.ac.uk
Interactive Data Table: Representative NMR Data
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | 6.5 - 7.5 | m | Aromatic protons |
| ¹H | ~3.5 | t | Methine proton (CH-NH₂) |
| ¹H | 1.2 - 1.8 | m | Methylene protons (CH₂) |
| ¹H | ~0.9 | t | Methyl protons (CH₃) |
| ¹³C | 110 - 150 | - | Aromatic carbons |
| ¹³C | ~50-60 | - | Chiral carbon (CH-NH₂) |
| ¹³C | ~20-40 | - | Methylene carbons (CH₂) |
| ¹³C | ~14 | - | Methyl carbon (CH₃) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Vibrational Spectroscopy (IR, Raman) for Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a sensitive probe of molecular structure and conformation. tu-braunschweig.denih.gov These methods measure the vibrational frequencies of chemical bonds, which are influenced by the molecule's geometry and intermolecular interactions. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present. Key vibrations include:
N-H stretching: The primary amine group will exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region.
N-H bending: The scissoring vibration of the -NH₂ group usually appears around 1600 cm⁻¹.
C-N stretching: This vibration is expected in the 1000-1350 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While N-H and O-H stretches are often strong in the IR spectrum, C-C and C=C bonds, as well as symmetric vibrations, tend to give strong signals in the Raman spectrum. Conformational changes in the butyl chain and variations in intermolecular hydrogen bonding can lead to shifts in the positions and intensities of both IR and Raman bands. nih.gov
Conformational Studies: By analyzing the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), it is possible to gain insights into the preferred conformations of the flexible butyl side chain. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to model the spectra of different possible conformers, aiding in the identification of the most stable structures. nih.gov
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |
| N-H Stretch (asymmetric) | 3400 - 3500 | IR |
| N-H Stretch (symmetric) | 3300 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| N-H Bend (scissoring) | 1590 - 1650 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1000 - 1350 | IR |
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. nih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like amines. chemrxiv.org In positive ion mode, this compound will readily form a protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion allows for the precise determination of its elemental formula, confirming the molecular identity. nih.gov
Tandem Mass Spectrometry (MS/MS): Further structural information can be obtained through tandem mass spectrometry (MS/MS). rsc.org In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. For this compound, characteristic fragmentation pathways would include the loss of ammonia (B1221849) (NH₃) and cleavage of the butyl chain. Analysis of these fragmentation patterns can help to confirm the connectivity of the aminobutyl group to the benzene ring. nih.gov
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | m/z (monoisotopic) | Technique | Information Gained |
| [M]⁺• | 164.1313 | EI-MS | Molecular Ion |
| [M+H]⁺ | 165.1386 | ESI-MS | Protonated Molecule |
| [M+H-NH₃]⁺ | 148.1121 | ESI-MS/MS | Loss of ammonia from the amino group |
| C₇H₇⁺ | 91.0542 | EI-MS/MS | Tropylium ion, characteristic of a benzyl (B1604629) moiety |
Note: The exact m/z values are calculated for the most abundant isotopes.
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. Since only chiral molecules can exhibit a CD signal, this technique is ideal for confirming the chiral nature of this compound and for studying its stereochemical properties. nih.gov
The CD spectrum of this compound will show characteristic Cotton effects (positive or negative peaks) in the regions of its UV-Vis chromophores, primarily the aromatic ring. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. The CD spectrum of the (R)-enantiomer will be a mirror image of the spectrum of the (S)-enantiomer. rsc.org
Furthermore, CD spectroscopy can be sensitive to conformational changes. Variations in the solvent or temperature that alter the conformational equilibrium of the flexible butyl side chain can lead to changes in the CD spectrum, providing insights into the relationship between conformation and chiroptical properties.
Advanced X-ray Diffraction Studies of Crystalline Forms
While the previously discussed spectroscopic techniques provide a wealth of information about the structure of this compound in solution or in the gas phase, X-ray diffraction of a single crystal provides the most definitive and unambiguous determination of its three-dimensional structure in the solid state.
If a suitable single crystal of this compound or a salt thereof can be grown, X-ray crystallography can provide precise bond lengths, bond angles, and torsion angles. This information allows for the unequivocal determination of the absolute configuration (R or S) of the chiral center, provided that the crystal is of sufficient quality and appropriate data collection and refinement strategies are employed.
Furthermore, X-ray diffraction can reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amino group and the aromatic ring. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also be investigated using X-ray diffraction techniques. americanpharmaceuticalreview.com Different polymorphs can exhibit distinct physical properties, and their characterization is crucial in pharmaceutical and materials science applications.
Reaction Mechanisms and Kinetics of R 4 1 Aminobutyl Benzenamine Transformations
Mechanistic Investigations of Amine Reactivity
The reactivity of amines is fundamentally linked to the lone pair of electrons on the nitrogen atom, which allows them to act as both bases and nucleophiles. libretexts.org In (R)-4-(1-aminobutyl)benzenamine, the primary aliphatic amine is generally more basic and nucleophilic than the aromatic amine. This difference arises from the delocalization of the lone pair on the aromatic nitrogen into the benzene (B151609) ring, which reduces its availability for bonding with electrophiles. masterorganicchemistry.com
Mechanistic studies on amine reactivity consider several factors:
Basicity vs. Nucleophilicity: While strongly correlated, basicity (thermodynamic) and nucleophilicity (kinetic) are distinct properties. For amines, nucleophilicity generally increases with basicity. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can reduce nucleophilicity without significantly affecting basicity. In the case of this compound, the primary amine is less sterically hindered than many secondary or tertiary amines, making it a potent nucleophile. masterorganicchemistry.comkoreascience.kr
Electronic Effects: The aminobutyl group is an electron-donating group (EDG) via the inductive effect. This EDG character increases the electron density of the benzene ring, thereby activating the aromatic ring towards electrophilic substitution at the ortho and para positions relative to the butylamine (B146782) substituent.
Reaction Types: The dual amine functionalities allow for selective reactions. The more nucleophilic primary amine will preferentially react in N-alkylation or N-acylation reactions under kinetic control. libretexts.org Reactions involving the aromatic amine, such as diazotization, are also possible but may require specific conditions to compete with the more reactive primary amine. libretexts.org
Kinetic Studies of N-Alkylation and N-Arylation Reactions
Kinetic studies quantify the rates of reactions such as N-alkylation and N-arylation, providing insight into reaction mechanisms and allowing for process optimization. The rate of these reactions for this compound depends on the nature of the alkylating or arylating agent, the solvent, and the catalyst. whiterose.ac.uknih.gov
N-Alkylation: This reaction involves the nucleophilic attack of the amine on an alkyl halide or other electrophilic alkylating agent. For primary amines, this can proceed to form secondary and tertiary amines. nih.gov The rate constant for the formation of the secondary amine (k₁) is typically different from the rate constant for the subsequent formation of the tertiary amine (k₂).
N-Arylation: This involves the formation of a C-N bond between the amine and an aryl group, often from an aryl halide. These reactions, such as the Buchwald-Hartwig or Ullmann condensations, typically require a metal catalyst (e.g., palladium or copper) to proceed at a reasonable rate. researchgate.net The reaction mechanism involves steps like oxidative addition, ligand exchange, and reductive elimination.
The table below presents representative kinetic data for typical N-alkylation reactions of primary amines, illustrating the relative rates.
| Alkylating Agent | Reaction Type | Rate Constant Ratio (k₂/k₁) | Reference Conditions |
|---|---|---|---|
| Propylene Oxide | N-Alkylation | ~0.50 | Room Temperature |
| Methyl Acrylate | Michael Addition (N-Alkylation) | ~0.026 | Room Temperature |
| Acrylonitrile | Michael Addition (N-Alkylation) | ~0.0072 | Room Temperature |
This table is generated based on data for N-alkylation of primary amines and is illustrative for the reactivity of the primary amine in this compound. The ratio k₂/k₁ indicates the propensity for dialkylation. nih.gov
Catalytic Reaction Pathways Involving Chiral Benzenamines
The synthesis and transformation of chiral amines like this compound heavily rely on catalytic methods to ensure high enantioselectivity. whiterose.ac.uk Both biocatalysis and transition metal catalysis are prominent strategies. nih.govacs.org
Transition Metal Catalysis: Asymmetric hydrogenation of prochiral imines is a primary route to chiral amines. nih.gov This is often catalyzed by rhodium or iridium complexes featuring chiral phosphine (B1218219) ligands. acs.org The catalyst forms a complex with the imine, and hydrogen is delivered to one face of the C=N double bond, directed by the chiral ligand to produce one enantiomer in excess. The catalytic cycle typically involves coordination of the imine, oxidative addition of H₂, migratory insertion, and reductive elimination of the chiral amine. acs.org
Biocatalysis: Enzymes offer highly selective and environmentally benign routes to chiral amines. nih.gov
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. To synthesize this compound, an (R)-selective transaminase could be used with 4-(1-oxobutyl)benzenamine and a suitable amino donor like isopropylamine. acs.org The reaction is driven by the removal of the acetone (B3395972) byproduct. acs.org
Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov Protein engineering has been employed to develop AmDHs capable of converting bulky substrates to produce chiral amines. nih.gov
Pyramidal Inversion Dynamics in Chiral Amines
Amines with three different substituents on the nitrogen atom are chiral. However, for most primary and secondary amines, the enantiomers cannot be resolved at room temperature because they rapidly interconvert through a process called pyramidal inversion or nitrogen inversion. libretexts.orgwikipedia.org
This process involves the nitrogen atom and its substituents passing through a planar, sp²-hybridized transition state. libretexts.org The lone pair of electrons occupies a p-orbital in this transition state. For simple amines, the energy barrier to this inversion is very low, leading to rapid racemization. wikipedia.orgvaia.com The chiral center in this compound is a carbon atom, which is configurationally stable. However, if this compound were to be, for example, N-methylated and N-ethylated to create a chiral nitrogen center, that new stereocenter would be subject to pyramidal inversion.
The rate of inversion is influenced by several factors:
Energy Barrier: The height of the energy barrier is the primary determinant. Lower barriers lead to faster inversion.
Structural Constraints: Incorporating the nitrogen atom into a small ring (e.g., an aziridine) increases ring strain in the planar transition state, raising the inversion barrier. stereoelectronics.org
Electronegative Substituents: Attaching electronegative atoms to the nitrogen can also increase the barrier. stereoelectronics.org
The table below compares typical energy barriers for pyramidal inversion in different types of compounds.
| Compound Type | Example | Inversion Energy Barrier (kJ/mol) | Configurational Stability at Room Temp. |
|---|---|---|---|
| Amine | Ammonia (NH₃) | 24.2 | No (Rapid Inversion) |
| Amine | Simple Chiral Amines | ~25 | No (Rapid Racemization) |
| Phosphine | Phosphine (PH₃) | 132 | Yes (Slow Inversion) |
| Oxonium Ion | Epoxide-derived Oxonium Salt | 42 | No |
This table showcases the significantly lower energy barrier for nitrogen inversion in amines compared to phosphines, explaining why P-chiral phosphines are optically stable while N-chiral amines typically are not. wikipedia.orgresearchgate.net
Computational Chemistry and Molecular Modeling of R 4 1 Aminobutyl Benzenamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of a molecule's electronic structure and the prediction of its reactivity. Through DFT calculations, it is possible to determine key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations provide a quantitative basis for understanding where a molecule is most likely to undergo electrophilic or nucleophilic attack.
For a molecule like (R)-4-(1-Aminobutyl)benzenamine, DFT could elucidate the influence of the chiral butylamino group on the electronic properties of the benzene (B151609) ring. However, specific studies applying DFT to this compound to generate data on orbital energies or reactivity descriptors are not found in the available literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations offer a window into the dynamic nature of molecules, allowing researchers to explore the conformational landscape and understand how a molecule's shape fluctuates over time. For a flexible molecule such as this compound, with its rotatable butyl chain, MD simulations would be invaluable for identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. While MD is a widely used technique, specific simulation studies detailing the conformational preferences of this compound are not documented in the searched scientific databases.
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations are essential for investigating the energetics of chemical reactions, including the identification of transition state structures and the determination of activation energies. These calculations can provide a deep understanding of reaction mechanisms at the molecular level. For this compound, such calculations could be used to study its synthesis, degradation pathways, or its reactions with other chemical species. At present, there is no specific research available that details the application of quantum chemical methods to study the reaction energetics of this compound.
Prediction of Spectroscopic Signatures via Theoretical Methods
Theoretical methods are frequently employed to predict various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. By calculating properties like chemical shifts and vibrational frequencies, researchers can gain confidence in their experimental findings. Although the theoretical prediction of spectra is a common practice in chemical research, studies presenting the calculated NMR or IR spectra for this compound are not found in the available literature.
Chiral Recognition Modeling at the Molecular Level
The study of chiral recognition is fundamental to understanding many biological processes and developing enantioselective separations and catalysis. Molecular modeling plays a critical role in visualizing and quantifying the interactions that lead to differentiation between enantiomers. Modeling how the (R)-enantiomer of 4-(1-Aminobutyl)benzenamine interacts with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography, could provide insights into the mechanisms of enantioseparation. While general principles of chiral recognition are well-established nih.gov, specific molecular modeling studies focusing on the chiral recognition of this compound are not currently available. The self-recognition of enantiomers, an intriguing aspect of chiral interactions, has also been explored in a broader context, but not with this specific compound as the primary subject. nih.gov
Applications of R 4 1 Aminobutyl Benzenamine and Its Derivatives in Specialized Chemical Fields
Role in Chiral Ligand Design for Asymmetric Catalysis
No studies were found that describe the design, synthesis, or application of chiral ligands derived from (R)-4-(1-Aminobutyl)benzenamine for use in asymmetric catalysis. The scientific literature does not appear to contain examples of metal complexes or organocatalysts incorporating this specific molecule.
Development of Chiral Building Blocks for Complex Molecule Synthesis
There is no available research demonstrating the use of this compound as a chiral building block in the synthesis of more complex molecules. Its utility as a starting material or intermediate in multi-step syntheses is not documented in accessible chemical literature.
Advanced Materials Science Applications (e.g., Polymer Chemistry, Dyes, Sensors)
The application of this compound in materials science is not reported. There are no findings on its incorporation into polymers, its use as a chromophore or precursor for dyes, or its integration into chemical sensor technologies.
Supramolecular Chemistry and Molecular Recognition in Non-Biological Host-Guest Systems
No literature could be located that investigates the role of this compound in supramolecular assemblies or its use in molecular recognition studies within non-biological host-guest systems.
Electrochemical Applications and Corrosion Inhibition Mechanisms
While various amine derivatives are studied for their electrochemical properties and as corrosion inhibitors, no specific data or research articles were found that detail the electrochemical behavior or corrosion inhibition mechanisms of this compound.
Analytical Methodologies for Complex Amine Matrices
Chromatographic Separations (GC, HPLC) for Enantiomeric Purity Assessment
The separation of enantiomers is a critical aspect of the analysis of chiral compounds like (R)-4-(1-Aminobutyl)benzenamine. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the premier techniques for assessing enantiomeric purity. nih.govcapes.gov.br
Gas Chromatography (GC): Chiral GC is a powerful tool for separating the enantiomers of volatile and thermally stable compounds. gcms.cz This is often achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. gcms.cz For amine analysis, derivatization is sometimes necessary to improve volatility and chromatographic performance. nih.gov The use of derivatized cyclodextrin (B1172386) macromolecules in stationary phases has proven effective for the separation of a wide range of enantiomers. gcms.cz
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is the most widely used method for the enantioseparation of pharmaceutical compounds. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated high efficiency in resolving chiral amines. yakhak.org The choice of the CSP and the mobile phase composition are crucial factors for achieving successful enantiomeric separation. nih.govyakhak.org For instance, a method for determining the enantiomeric purity of a selective dopamine (B1211576) transporter inhibitor was developed using a cellulose-derived CSP, which was capable of determining an enantiomeric excess of up to 99.8%. nih.gov
Table 1: Comparison of Chromatographic Techniques for Enantiomeric Purity Assessment
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Differential partitioning between a gaseous mobile phase and a chiral stationary phase. | Differential partitioning between a liquid mobile phase and a chiral stationary phase. nih.gov |
| Analytes | Volatile and thermally stable compounds. gcms.cz | Wide range of compounds, including non-volatile and thermally labile ones. nih.gov |
| Derivatization | Often required for polar compounds like amines to increase volatility. nih.gov | Can be used to enhance detection but not always necessary for separation. yakhak.org |
| Stationary Phases | Commonly cyclodextrin-based chiral stationary phases. gcms.cz | Polysaccharide-based (cellulose, amylose) and other chiral selectors. nih.govyakhak.org |
| Advantages | High resolution, fast analysis times for suitable compounds. | Broad applicability, wide variety of available CSPs. nih.gov |
| Limitations | Limited to volatile and thermally stable analytes. gcms.cz | Can have higher solvent consumption and longer analysis times. |
Hyphenated Techniques (GC-MS, LC-MS/MS, HRMS) for Trace Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the trace analysis of amines in complex matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the sensitive and selective detection of mass spectrometry. waters.com It is a well-established method for the analysis of volatile and semi-volatile organic compounds. phcogres.comfoodchemistryjournal.commdpi.com For amine analysis, GC-MS can provide structural information based on the fragmentation patterns of the analytes. waters.com However, derivatization may be required for polar amines to make them suitable for GC analysis. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.gov Recent advances in column chemistries have enabled the sensitive analysis of aromatic amines by LC-MS/MS without the need for derivatization. nih.gov This technique is particularly valuable for the analysis of trace levels of amines in biological matrices. nih.govnih.gov A developed LC-MS/MS method for 39 primary aromatic amines demonstrated excellent linearity and low limits of detection, in the range of 0.025-0.20 ng/mL. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. This capability is extremely useful for the identification of unknown compounds and for confirming the identity of target analytes with a high degree of confidence.
Table 2: Overview of Hyphenated Techniques for Trace Amine Analysis
| Technique | Principle | Applications for Amine Analysis | Advantages |
| GC-MS | Separates volatile compounds via GC, followed by detection and identification using MS. waters.com | Analysis of volatile amines and their derivatives. nih.gov | High separation efficiency, provides structural information from fragmentation patterns. waters.com |
| LC-MS/MS | Separates compounds via HPLC, followed by highly selective and sensitive detection using tandem MS. nih.gov | Trace analysis of a wide range of amines in complex matrices, including biological fluids. nih.govnih.gov | High sensitivity and selectivity, applicable to non-volatile and thermally labile compounds. nih.gov |
| HRMS | Provides highly accurate mass measurements for elemental composition determination. | Confirmatory analysis and identification of unknown amine compounds. | High mass accuracy and resolving power, leading to increased confidence in identification. |
Spectroscopic Quantification Methods
Spectroscopic methods are widely used for the quantification of chemical compounds. For aromatic amines, UV-Vis spectroscopy is a common technique. The aromatic ring in this compound gives it a characteristic UV absorbance profile that can be used for quantification. While spectroscopic methods are generally less selective than chromatographic techniques, they can be useful for rapid analysis when the sample matrix is relatively simple.
Electroanalytical Methods for Amine Detection and Characterization
Electroanalytical methods offer a sensitive and often low-cost approach for the detection and characterization of electroactive compounds, including aromatic amines. azolifesciences.com These techniques are based on the measurement of an electrical property (such as current, potential, or charge) as a function of the analyte concentration. azolifesciences.com
Amperometry and Voltammetry: These techniques involve applying a potential to an electrode and measuring the resulting current. Aromatic amines can be oxidized at an electrode surface, and the resulting current is proportional to the concentration of the amine. Capillary electrophoresis with amperometric detection has been used for the determination of aniline (B41778) derivatives in water samples, achieving low microgram-per-liter detection limits. nih.govaminer.org
Electrochemical Biosensors: The development of biosensors offers a promising avenue for the highly selective detection of specific enantiomers. For example, bienzyme amperometric composite biosensors have been constructed for the selective determination of L- or D-amino acids. nih.gov Similar principles could potentially be applied to develop a sensor for this compound. Recent work has also demonstrated the use of cyclodextrin-based microporous organic networks in electrochemical sensors for the recognition of tryptophan enantiomers, showcasing the potential for developing highly specific chiral sensors. nih.gov Furthermore, magneto-electrochemical methods are emerging as a novel strategy for the enhanced detection and chiral discrimination of biomolecules. rsc.org
Table 3: Summary of Electroanalytical Methods for Amine Detection
| Method | Principle | Relevance to Amine Analysis |
| Amperometry/Voltammetry | Measurement of current as a function of applied potential. azolifesciences.com | Detection and quantification of electroactive aromatic amines based on their oxidation. nih.govaminer.org |
| Electrochemical Biosensors | Utilizes a biological recognition element (e.g., an enzyme) coupled to an electrochemical transducer. nih.gov | Potential for highly selective and sensitive detection of specific amine enantiomers. nih.govnih.gov |
| Magneto-electrochemical Methods | Employs a magnetic field to enhance the electrochemical signal and discriminate between enantiomers. rsc.org | An emerging technique for the enhanced chiral recognition of biomolecules. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
